molecular formula C7H4ClF2NO B14853778 4-Chloro-3-(difluoromethyl)picolinaldehyde

4-Chloro-3-(difluoromethyl)picolinaldehyde

Cat. No.: B14853778
M. Wt: 191.56 g/mol
InChI Key: OZXCGWWVSKJKNT-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-3-(difluoromethyl)pyridine with formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and efficiency. The use of advanced technologies such as continuous flow reactors can enhance the production rate and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(difluoromethyl)pyridine: Similar in structure but lacks the aldehyde group.

    4-Chloro-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Chloro-5-(difluoromethyl)pyridine: Differently substituted pyridine derivative

Uniqueness

4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde is unique due to the presence of both the aldehyde and difluoromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

4-chloro-3-(difluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-4-1-2-11-5(3-12)6(4)7(9)10/h1-3,7H

InChI Key

OZXCGWWVSKJKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)F)C=O

Origin of Product

United States

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